

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG4-SSPy

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-SSPy

Cat. No.: B11928300

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Introduction

Methyltetrazine-PEG4-SSPy is a versatile heterobifunctional linker that enables a two-step sequential labeling strategy for live cell imaging applications. This reagent combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with thiol-reactive chemistry. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (TCO)-tagged molecule, a cornerstone of "click chemistry" known for its biocompatibility and fast kinetics.^{[1][2][3]} Concurrently, the pyridyl disulfide (SSPy) group allows for covalent attachment to free thiol groups, such as those on cysteine residues of proteins, forming a cleavable disulfide bond.^{[4][5]}

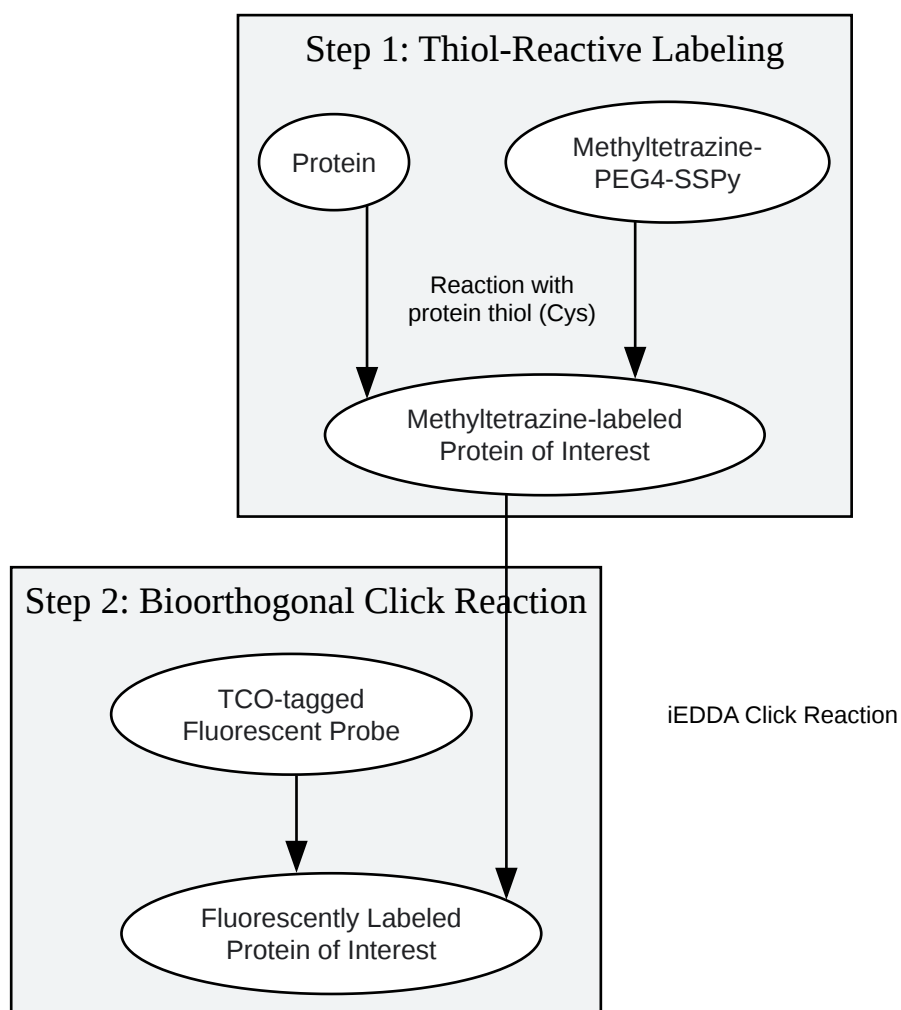
The integrated polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which helps to minimize non-specific binding and aggregation in aqueous environments.^[6] This dual functionality makes **Methyltetrazine-PEG4-SSPy** an ideal tool for researchers aiming to label and track biomolecules in their native cellular environment. Applications include, but are not limited to, visualizing protein trafficking, receptor internalization, and the dynamics of antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Mechanism

The utility of **Methyltetrazine-PEG4-SSPy** is rooted in two distinct and sequential chemical reactions:

- **Thiol-Disulfide Exchange:** The SSPy group reacts with a free sulfhydryl group (e.g., from a cysteine residue on a protein of interest) to form a stable disulfide bond. This reaction is typically performed at a pH range of 6.5-7.5.[4]
- **Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition:** The methyltetrazine ring undergoes a rapid and specific [4+2] cycloaddition with a TCO-functionalized molecule (e.g., a fluorescent probe or a small molecule). This "click" reaction is bioorthogonal, meaning it does not interfere with native cellular processes, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

Below is a diagram illustrating the sequential labeling workflow.



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Sequential labeling workflow using **Methyltetrazine-PEG4-SSPy**.

Data Presentation

The performance of **Methyltetrazine-PEG4-SSPy** in live cell imaging applications is characterized by its high efficiency, specificity, and biocompatibility. The following tables summarize key quantitative data.

Parameter	Value	Significance	References
iEDDA Reaction Rate Constant (k)	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	Extremely fast kinetics enable rapid labeling in dynamic cellular environments.	[1]
Fluorescence Turn-On Ratio	Up to 109-fold (with fluorogenic probes)	Using a fluorogenic TCO-probe significantly enhances the signal-to-noise ratio by minimizing background from unbound probes.	[1]
Optimal pH for Thiol Reaction	6.5 - 7.5	Allows for efficient and specific labeling of cysteine residues under physiological conditions.	[4]

Parameter	Condition	Cell Viability (%)	Notes	References
Cell Viability	Untreated Control	100%	Baseline cell viability.	[1][7]
Methyltetrazine-PEG4-SSPy (up to 40 μ M)	>95%	Demonstrates low cytotoxicity at typical working concentrations.	[1]	
TCO-Probe (up to 10 μ M)	>95%	TCO-functionalized probes are well-tolerated by live cells.	[7]	
Combined Labeling	>90%	The complete two-step labeling process shows minimal impact on cell health.	[1][7]	

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Proteins for Live Cell Imaging

This protocol details the labeling of a cell surface protein, such as the HER2 receptor, using a primary antibody, followed by **Methyltetrazine-PEG4-SSPy** and a TCO-tagged fluorescent probe.

Materials:

- Cells expressing the protein of interest (e.g., SK-BR-3 cells for HER2)
- Primary antibody with a reducible disulfide bond or engineered with a free cysteine
- Methyltetrazine-PEG4-SSPy**

- TCO-tagged fluorescent probe (e.g., TCO-Cy5)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Complete cell culture medium
- Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
- Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Seed cells onto a glass-bottom imaging dish and culture to 60-80% confluency.
- Antibody Preparation (if reduction is needed):
 - Reduce the primary antibody to expose free thiols by incubating with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 minutes at room temperature.
 - Remove excess TCEP using a desalting column.
- Step 1: Thiol-Reactive Labeling of Antibody:
 - Incubate the thiol-containing primary antibody with a 10-fold molar excess of **Methyltetrazine-PEG4-SSPy** in PBS for 1-2 hours at room temperature.
 - Remove unreacted **Methyltetrazine-PEG4-SSPy** using a desalting column.
- Labeling of Cells with Methyltetrazine-Antibody Conjugate:
 - Wash the cultured cells twice with cold PBS.
 - Incubate the cells with the Methyltetrazine-labeled antibody (e.g., 10 µg/mL in cold PBS) for 1 hour at 4°C to allow binding to the cell surface receptor and prevent internalization.
 - Wash the cells three times with cold PBS to remove unbound antibody.

- Step 2: Bioorthogonal Click Reaction:
 - Prepare a solution of the TCO-tagged fluorescent probe in live-cell imaging buffer (final concentration typically 1-10 μ M).
 - Add the TCO-probe solution to the cells and incubate for 10-30 minutes at 37°C in the dark.
- Live Cell Imaging:
 - Gently wash the cells twice with pre-warmed live-cell imaging buffer.
 - Mount the imaging dish on the confocal microscope stage within the environmental chamber.
 - Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to track the protein of interest.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes how to assess the cytotoxicity of the labeling reagents using a standard MTT assay.^{[8][9][10]}

Materials:

- Cells of interest
- 96-well plate
- Complete cell culture medium
- **Methyltetrazine-PEG4-SSPy** and TCO-tagged fluorescent probe
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Plate reader

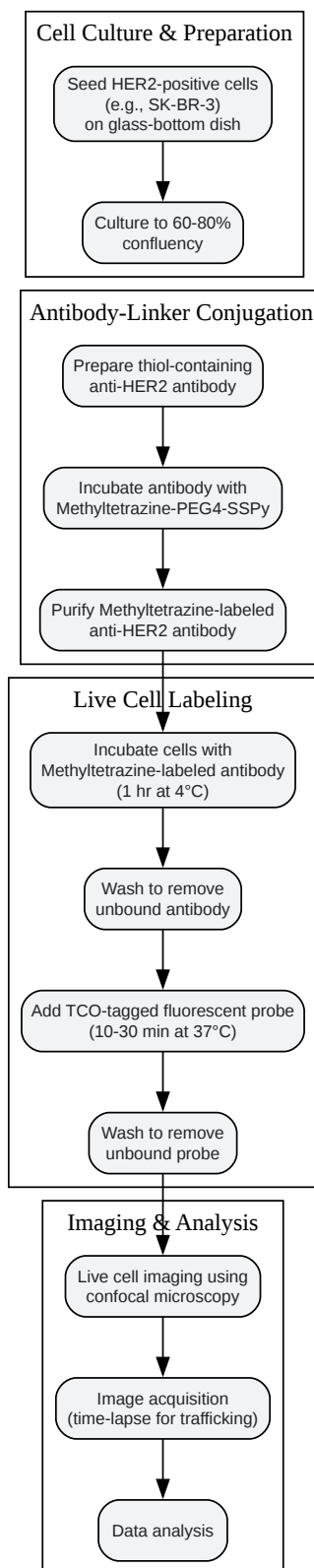
Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Treatment:
 - Treat the cells with varying concentrations of **Methyltetrazine-PEG4-SSPy**, the TCO-probe, or the combination of both for the desired labeling duration (e.g., 2-4 hours). Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.
- MTT Incubation:
 - After treatment, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the untreated control cells.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for HER2 Receptor Labeling and Imaging

The following diagram outlines the key steps for labeling and imaging the HER2 receptor on the surface of live cancer cells.

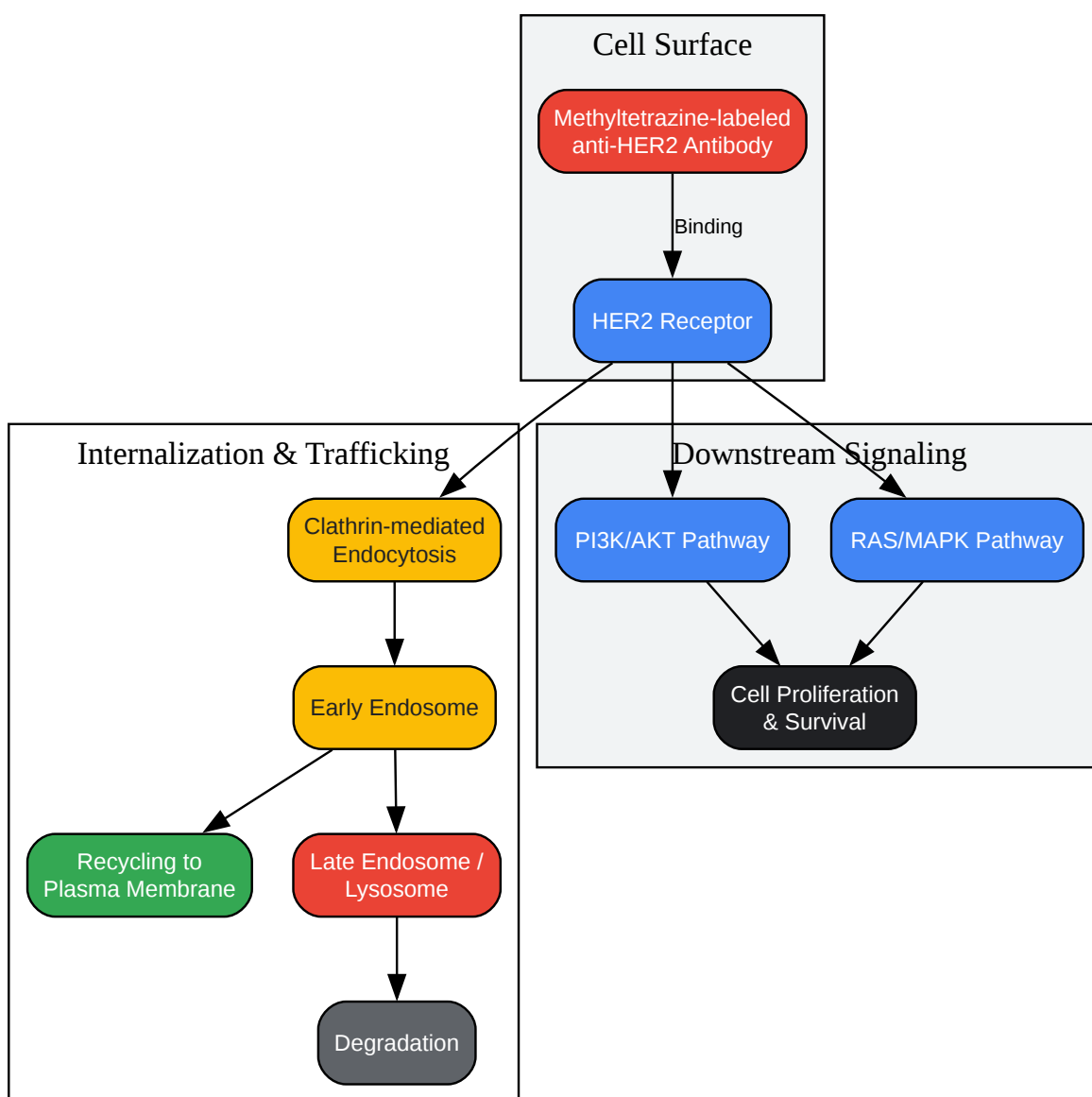


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Workflow for labeling and imaging the HER2 receptor.

HER2 Receptor Signaling and Internalization Pathway

Upon binding of an antibody, such as a Methyltetrazine-labeled anti-HER2 antibody, the HER2 receptor can undergo internalization, leading to downstream signaling or degradation. This process can be tracked using the described live cell imaging protocol.



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HER2 receptor internalization and signaling pathway.

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